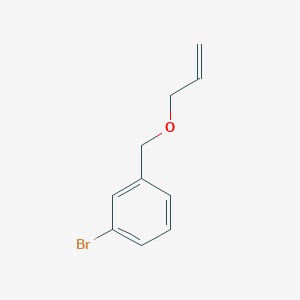

1-((Allyloxy)methyl)-3-bromobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(prop-2-enoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-6-12-8-9-4-3-5-10(11)7-9/h2-5,7H,1,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXUTCUADFIMQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Versatile Synthetic Building Block and Intermediate

1-((Allyloxy)methyl)-3-bromobenzene is a bifunctional compound that serves as a powerful tool for chemists. The presence of both an aryl bromide and an allyloxy methyl group allows for a wide range of selective chemical transformations. Aryl halides are well-established as crucial intermediates in a multitude of synthetic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. nih.govdigitellinc.com The bromine atom on the benzene (B151609) ring of this compound provides a reactive handle for such transformations.

Furthermore, the allyloxy methyl moiety offers additional synthetic possibilities. The allyl group can be involved in various reactions, including rearrangements, additions, and cyclizations. This dual reactivity makes this compound a valuable starting material for the construction of diverse and complex molecular architectures, which are often sought after in pharmaceutical and materials science research. numberanalytics.comnumberanalytics.com

Structural Characteristics and Functional Group Analysis for Synthetic Utility

The synthetic utility of 1-((Allyloxy)methyl)-3-bromobenzene is directly derived from its distinct structural features. A detailed analysis of its functional groups reveals the strategic advantages it offers in a synthetic context.

The key functional groups are:

Aryl Bromide: The bromine atom attached to the benzene (B151609) ring is a key site for reactivity. It can readily participate in a variety of powerful bond-forming reactions, including the Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions. digitellinc.com These reactions are fundamental in modern organic synthesis for creating complex molecular frameworks. The position of the bromine atom at the meta-position of the benzene ring also influences the regioselectivity of subsequent reactions.

Allyloxy Methyl Group: This group consists of an allyl ether attached to a methyl group, which is in turn bonded to the benzene ring. The ether linkage is generally stable under many reaction conditions. numberanalytics.com The terminal double bond of the allyl group is a site for a plethora of chemical transformations, such as epoxidation, dihydroxylation, and metathesis reactions.

The interplay of these two functional groups within the same molecule allows for sequential and orthogonal synthetic strategies. For instance, the aryl bromide can be used to introduce a new substituent via a cross-coupling reaction, while the allyl group can be subsequently modified to build additional complexity into the molecule.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 854616-68-5 |

| Molecular Formula | C10H11BrO |

| Molecular Weight | 227.10 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Expected to be soluble in common organic solvents |

Note: Experimental physical properties for this specific compound are not widely published. The table is based on general characteristics of similar compounds and available data from chemical suppliers. bldpharm.combldpharm.com

Historical Context and Evolution of Analogous Aromatic Ethers and Halides in Organic Synthesis

Established Synthetic Routes

The most common and direct methods for synthesizing this compound involve the formation of an ether bond. These routes are favored for their reliability and relatively high yields.

Etherification of 3-Bromobenzyl Alcohol with Allyl Halides

The Williamson ether synthesis is a cornerstone of organic chemistry and provides a direct route to this compound. wikipedia.orgbyjus.com This S\textsubscript{N}2 reaction involves the nucleophilic substitution of a halide from an alkyl halide by an alkoxide. wikipedia.orgkhanacademy.orgmasterorganicchemistry.com In this specific synthesis, 3-bromobenzyl alcohol is first deprotonated by a strong base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of an allyl halide, such as allyl bromide, to form the desired ether and a salt byproduct. wikipedia.orgyoutube.com

The choice of base and solvent is critical for the success of this reaction. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to ensure complete deprotonation of the alcohol. khanacademy.orgnumberanalytics.com Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they solvate the cation, thereby increasing the nucleophilicity of the alkoxide. numberanalytics.com The reaction is typically carried out at temperatures ranging from 50-100 °C and can take anywhere from 1 to 8 hours to complete, with yields often in the range of 50-95% in a laboratory setting. byjus.com

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| 3-Bromobenzyl alcohol | Allyl bromide | Sodium hydride (NaH) | Dimethylformamide (DMF) | ~85 |

| 3-Bromobenzyl alcohol | Allyl bromide | Potassium tert-butoxide (KOtBu) | Dimethyl sulfoxide (DMSO) | ~90 |

| 3-Bromobenzyl alcohol | Allyl chloride | Potassium carbonate (K₂CO₃) | Acetone | High |

Exploration of Alternative Allylation Strategies

Beyond the traditional Williamson ether synthesis, other methods for the allylation of alcohols have been developed, offering potential advantages in terms of milder reaction conditions and environmental impact. mdpi.com

Phase-Transfer Catalysis (PTC): This technique is a powerful and environmentally friendly method for conducting reactions between reactants in immiscible phases. mdpi.comacsgcipr.org In the context of synthesizing this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the 3-bromobenzyl alkoxide from an aqueous or solid phase to an organic phase containing the allyl halide. mdpi.comresearchgate.net This method can often be performed under milder conditions and can lead to high yields and selectivity. mdpi.com The use of solid bases like potassium hydroxide (B78521) without a solvent is also a viable and green option. researchgate.net

Catalytic Dehydrative Allylation: This approach involves the direct reaction of 3-bromobenzyl alcohol with allyl alcohol, producing water as the only byproduct, which is a significant green advantage. mdpi.com Catalysts such as those based on molybdenum oxide supported on titanium oxide have been shown to be effective for this type of transformation. rsc.org Other catalytic systems, including those based on iron, have also been explored for the etherification of benzyl (B1604629) alcohols. acs.orgnih.gov

Palladium-Catalyzed Allylation: Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a versatile method for forming C-O bonds. thieme-connect.com While often used for creating stereocenters, the fundamental reaction can be applied to the synthesis of ethers. This method typically involves the reaction of an alcohol with an allylic substrate in the presence of a palladium catalyst. thieme-connect.com

Potential Retrosynthetic Pathways

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. youtube.com

Disconnection at the Ether Linkage

The most logical retrosynthetic disconnection for this compound is at the ether oxygen. This leads to two primary synthons: a 3-bromobenzyl cation equivalent and an allyloxy anion equivalent, or a 3-bromobenzyl anion equivalent and an allyloxy cation equivalent.

Pathway A: This pathway corresponds directly to the Williamson ether synthesis. The disconnection suggests 3-bromobenzyl alcohol (as the precursor to the alkoxide) and an allyl halide (such as allyl bromide or allyl chloride) as the starting materials.

Pathway B: This less common approach would involve a nucleophilic attack from an allyl alcohol-derived nucleophile onto an electrophilic 3-bromobenzyl species.

Disconnection at the Carbon-Bromine Bond

Another potential retrosynthetic approach involves disconnecting the carbon-bromine bond. This strategy would involve introducing the bromine atom at a later stage of the synthesis.

Pathway C: This pathway would start with 1-((allyloxy)methyl)benzene. The bromine atom could then be introduced onto the benzene (B151609) ring through an electrophilic aromatic substitution reaction, such as bromination. The directing effects of the (allyloxy)methyl group would need to be considered to achieve the desired meta-substitution pattern.

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the benzene ring is an excellent leaving group in palladium-catalyzed reactions. Its reactivity is generally intermediate between that of aryl iodides (more reactive) and aryl chlorides (less reactive). This allows for selective transformations at the C-Br bond while other potentially reactive sites, such as the allyloxy group, can remain intact under carefully controlled conditions.

Transition metal catalysis, particularly with palladium, is the cornerstone of functionalizing aryl halides like this compound. These reactions provide powerful methods for constructing complex molecular architectures from simple precursors. nih.gov

The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming carbon-carbon bonds by reacting an organoboron compound, typically a boronic acid, with an organic halide. nih.gov For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position of the benzene ring. The reaction is typically catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor like palladium acetate (B1210297) or used directly as a complex such as Tetrakis(triphenylphosphine)palladium(0). A base is required to facilitate the transmetalation step.

Common catalysts for the Suzuki coupling of aryl bromides include Pd(PPh₃)₄ and systems based on Pd(OAc)₂ with phosphine (B1218219) ligands. nih.gov The choice of base, such as potassium carbonate, cesium carbonate, or potassium phosphate, and solvent system (e.g., toluene, dioxane, or THF with water) is crucial for achieving high yields. core.ac.uk

| Entry | Boronic Acid | Catalyst System | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-((Allyloxy)methyl)-3-phenylbenzene |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 1-((Allyloxy)methyl)-3-(4-methoxyphenyl)benzene |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 1-((Allyloxy)methyl)-3-(thiophen-2-yl)benzene |

| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / P(t-Bu)₃ | KF | THF | 1-((Allyloxy)methyl)-3-vinylbenzene |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organostannane (organotin) reagent. organic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable and can be purified by chromatography. For this compound, the Stille coupling provides another effective route to C-C bond formation. uwindsor.ca

The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org A key advantage is that the reaction often does not require a base. Additives like lithium chloride or copper(I) salts can sometimes accelerate the reaction. organic-chemistry.org

| Entry | Organostannane | Catalyst System | Additive | Solvent | Product |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | None | Toluene | 1-((Allyloxy)methyl)-3-phenylbenzene |

| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | LiCl | THF | 1-((Allyloxy)methyl)-3-vinylbenzene |

| 3 | Tributyl(2-furyl)stannane | Pd₂(dba)₃ / P(furyl)₃ | CuI | NMP | 1-((Allyloxy)methyl)-3-(furan-2-yl)benzene |

| 4 | Trimethyl(ethynyl)stannane | Pd(OAc)₂ / P(t-Bu)₃ | CsF | DMF | 1-((Allyloxy)methyl)-3-ethynylbenzene |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.orgunimi.it This reaction is a powerful tool for the arylation of olefins. When this compound is reacted with an alkene, a new substituted alkene is formed. The reaction typically shows high stereoselectivity, favoring the trans isomer. organic-chemistry.org

Common conditions involve a palladium(II) acetate catalyst, a phosphine ligand (though ligand-free systems exist), and an organic or inorganic base such as triethylamine (B128534) or potassium carbonate. scielo.brresearchgate.net

| Entry | Alkene | Catalyst System | Base | Solvent | Product (Major Isomer) |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-1-(3-((Allyloxy)methyl)styryl)benzene |

| 2 | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | (E)-Methyl 3-(3-((allyloxy)methyl)phenyl)acrylate |

| 3 | 1-Octene | PdCl₂(dppf) | NaOAc | DMA | (E)-1-((Allyloxy)methyl)-3-(oct-1-en-1-yl)benzene |

| 4 | Cyclohexene | Pd(OAc)₂ | Ag₂CO₃ | Toluene | 3-(3-((Allyloxy)methyl)phenyl)cyclohex-1-ene |

Beyond the Suzuki, Stille, and Heck reactions, the aryl bromide moiety of this compound is amenable to several other important cross-coupling transformations.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.orgambeed.com It was one of the first catalytic cross-coupling methods developed and is effective for forming C-C bonds between aryl bromides and alkyl, vinyl, or aryl Grignard reagents. dtu.dk

Negishi Coupling: In the Negishi coupling, an organozinc reagent is used to couple with the organic halide. organic-chemistry.org This reaction is notable for its high reactivity and functional group tolerance. Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents, or directly from an organic halide. illinois.edu

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming carbon-nitrogen bonds. researchgate.net It involves the coupling of an aryl halide with a primary or secondary amine in the presence of a strong base, such as sodium tert-butoxide. The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands like BINAP or Josiphos often providing the best results. researchgate.netchemspider.com

| Reaction Type | Coupling Partner | Catalyst System | Base | Product |

| Kumada | Phenylmagnesium bromide | PdCl₂(dppf) | - | 1-((Allyloxy)methyl)-3-phenylbenzene |

| Negishi | Phenylzinc chloride | Pd(P(t-Bu)₃)₂ | - | 1-((Allyloxy)methyl)-3-phenylbenzene |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | N-(3-((Allyloxy)methyl)phenyl)aniline |

| Buchwald-Hartwig | Piperidine | Pd(OAc)₂ / XPhos | K₃PO₄ | 1-(3-((Allyloxy)methyl)phenyl)piperidine |

The mechanisms of these palladium-catalyzed cross-coupling reactions share a common, fundamental catalytic cycle, which accounts for their broad applicability. nih.gov The cycle is generally initiated by the active Pd(0) catalyst.

Transmetalation (for Suzuki, Stille, Kumada, Negishi): In this step, the organic group from the organometallic reagent (e.g., organoboron, -tin, -magnesium, or -zinc) is transferred to the palladium(II) center, displacing the halide. libretexts.orgwikipedia.org For the Suzuki-Miyaura reaction, this step is facilitated by a base.

Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium center. This forms the desired C-C or C-N bond in the product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. illinois.eduresearchgate.net

The Heck reaction follows a slightly different path after oxidative addition. Instead of transmetalation, it involves the coordination and subsequent migratory insertion of the alkene into the aryl-palladium bond. This is followed by a β-hydride elimination step to form the alkenylated product and a palladium-hydride species, which is then converted back to the Pd(0) catalyst by the base. organic-chemistry.orglibretexts.org

In the Buchwald-Hartwig amination , after oxidative addition, the amine coordinates to the palladium(II) complex. Deprotonation by the base forms a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. researchgate.net

Formation of Organometallic Reagents

The presence of a bromine atom on the aromatic ring of this compound allows for its conversion into a variety of synthetically useful organometallic reagents. These transformations typically involve the reaction of the aryl bromide with a metal, leading to the formation of a new carbon-metal bond. This process inverts the polarity at the carbon atom, turning it from an electrophilic site into a nucleophilic one, thereby enabling a wide range of subsequent reactions.

Grignard Reagent Formation

The reaction of an aryl halide with magnesium metal is a classic method for the preparation of Grignard reagents. byjus.com In the case of this compound, its reaction with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would yield the corresponding phenylmagnesium bromide derivative. gmu.eduumkc.edulibretexts.org The reaction is initiated on the surface of the magnesium metal and is sensitive to moisture, requiring anhydrous conditions for success. gmu.edu

The resulting Grignard reagent, (3-((allyloxy)methyl)phenyl)magnesium bromide, is a powerful nucleophile. byjus.com The carbon-magnesium bond is highly polarized, with the carbon atom bearing a partial negative charge, making it reactive towards a variety of electrophiles. libretexts.org This reagent can participate in numerous carbon-carbon bond-forming reactions, such as additions to carbonyl compounds (aldehydes, ketones, esters) and epoxides. byjus.comlibretexts.org

Table 1: Grignard Reagent Formation

| Reactant | Reagent | Solvent | Product |

|---|

Organolithium Compound Generation

Organolithium reagents can be generated from aryl bromides through reaction with a strong organolithium base, such as n-butyllithium (n-BuLi). This process involves a lithium-halogen exchange. For this compound, treatment with n-BuLi at low temperatures (e.g., -78 °C) in an inert solvent like THF would lead to the formation of the corresponding aryllithium species, 1-((allyloxy)methyl)-3-lithiobenzene. ub.edu

These organolithium compounds are generally more reactive than their Grignard counterparts and are also highly sensitive to air and moisture. unifi.it They are potent nucleophiles and strong bases, readily reacting with a wide array of electrophiles. Their utility in organic synthesis is extensive, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 2: Organolithium Compound Generation

| Reactant | Reagent | Solvent | Product |

|---|

Organozinc Reagent Formation and Applications

Aryl bromides can also be converted into organozinc reagents. This can be achieved through a bromine-zinc exchange reaction. Highly functionalized organozinc reagents can be prepared, often exhibiting greater functional group tolerance compared to the more reactive Grignard and organolithium reagents. uni-muenchen.deuni-muenchen.de The reaction of this compound with a suitable zinc source would yield the corresponding arylzinc compound.

These organozinc reagents are particularly valuable in cross-coupling reactions, such as the Negishi coupling, where they are reacted with various organic halides in the presence of a palladium or nickel catalyst. uni-muenchen.de This methodology allows for the construction of complex molecular architectures under relatively mild conditions. The use of salt-stabilized organozinc pivalates has also been shown to produce air- and moisture-stable solid reagents, enhancing their practicality in synthesis. uni-muenchen.de

Table 3: Organozinc Reagent Formation

| Reactant | Reagent | Application |

|---|

Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-poor. masterorganicchemistry.comyoutube.com The reactivity of aryl halides like this compound in SNAr reactions is highly dependent on the reaction conditions and the substitution pattern of the ring.

Addition-Elimination Mechanisms

The addition-elimination mechanism is a primary pathway for SNAr reactions. youtube.comlibretexts.org This two-step process involves the initial attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org

For this mechanism to be facile, the aromatic ring must be activated by strongly electron-withdrawing groups (such as -NO2) positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. The this compound molecule lacks such strong electron-withdrawing groups. The (allyloxy)methyl substituent is not sufficiently electron-withdrawing to significantly stabilize the anionic intermediate. Therefore, nucleophilic aromatic substitution via an addition-elimination mechanism is generally unfavorable for this compound under standard conditions. libretexts.org

Benzyne (B1209423) Intermediate Pathways

In the absence of activating groups and under conditions of very strong basicity, nucleophilic aromatic substitution can proceed through an elimination-addition mechanism involving a highly reactive intermediate called benzyne. masterorganicchemistry.comlibretexts.org For this compound, treatment with a very strong base, such as sodium amide (NaNH2) in liquid ammonia, could induce this pathway. libretexts.org

The mechanism begins with the deprotonation of a hydrogen atom ortho to the bromine atom by the strong base. masterorganicchemistry.com Subsequent elimination of bromide leads to the formation of a benzyne intermediate, 3-((allyloxy)methyl)benzyne. This intermediate possesses a strained "triple" bond within the aromatic ring. masterorganicchemistry.com The nucleophile (e.g., amide ion, NH2-) then attacks one of the two carbons of the triple bond. masterorganicchemistry.comlibretexts.org Protonation of the resulting aryl anion by the solvent (e.g., ammonia) yields the final product mixture. A key feature of the benzyne mechanism is that it can lead to the formation of regioisomers, as the incoming nucleophile can attack either carbon of the benzyne bond. libretexts.org In the case of 3-((allyloxy)methyl)benzyne, attack at C2 would lead to the meta-substituted product, while attack at C3 would give the para-substituted product relative to the original position of the bromine.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Diethyl ether |

| Tetrahydrofuran (THF) |

| (3-((Allyloxy)methyl)phenyl)magnesium bromide |

| n-Butyllithium (n-BuLi) |

| 1-((Allyloxy)methyl)-3-lithiobenzene |

| Sodium amide (NaNH2) |

| Ammonia |

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic systems. libretexts.org In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.org The existing substituents on the ring—the bromo group and the (allyloxy)methyl group—exert a significant influence on the regioselectivity of these substitutions.

The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack and is an ortho, para-director. Conversely, the (allyloxy)methyl group is generally considered to be an activating group and also directs incoming electrophiles to the ortho and para positions. The interplay between these two groups dictates the final substitution pattern. For instance, in a related system, a bromo substituent at the meta-position directs electrophilic attack to the ortho-position. wikipedia.org

Reactivity of the Allyloxy Moiety

The allyloxy group in this compound is a hub of chemical reactivity, primarily due to the presence of a carbon-carbon double bond and the ether linkage. This section details the various transformations that this moiety can undergo.

Reactions Involving the Carbon-Carbon Double Bond

The alkene functionality within the allyloxy group is a site for numerous addition and cyclization reactions.

The carbon-carbon double bond can participate in radical addition reactions. These reactions often proceed via a cascade mechanism, where an initial radical addition is followed by one or more intramolecular cyclization steps. google.com For example, 2-(allyloxy)arylaldehydes can undergo cascade radical annulation with various radical precursors to form functionalized chroman-4-ones. nih.govmdpi.com In a similar vein, a silver-promoted cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes has been developed for the synthesis of 3-aryldifluoromethyl-containing chroman-4-one derivatives. mdpi.com This process involves the addition of a phenyldifluoromethyl radical to the double bond, followed by intramolecular cyclization. mdpi.com

| Reaction Type | Reactants | Products | Key Features |

| Radical Annulation | 2-(Allyloxy)arylaldehydes, Oxamic Acids | Carbamoylated Chroman-4-ones | Metal-free, decarboxylative radical cascade. nih.govmdpi.com |

| Aryldifluoromethylation/Cyclization | 2-Allyloxybenzaldehydes, α,α-Difluoroarylacetic Acids | 3-Aryldifluoromethyl-containing Chroman-4-ones | Silver-promoted, oxidative decarboxylation. mdpi.com |

The double bond of the allyloxy group can be converted to an epoxide, a three-membered cyclic ether, through reaction with a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA). acs.org This epoxidation is a crucial step in the synthesis of various functionalized molecules.

The resulting epoxide is a versatile intermediate that can undergo further transformations. A notable reaction is the cycloaddition with carbon dioxide (CO₂) to form cyclic carbonates. arkat-usa.orgnih.gov This reaction is often catalyzed by various systems, including metaboric acid/tetrabutylammonium bromide arkat-usa.org, phyllosilicate minerals with a co-catalyst nih.gov, and bimetallic aluminum(salen) complexes. umich.edu The synthesis of cyclic carbonates from epoxides and CO₂ is an atom-economical process. arkat-usa.org

| Reaction | Starting Material | Reagents | Product | Catalyst/Conditions |

| Epoxidation | Alkene | m-CPBA | Epoxide | - |

| Cyclic Carbonate Formation | Epoxide | CO₂ | Cyclic Carbonate | Metaboric acid/TBAB, 140 °C, 14 bar arkat-usa.org |

| Cyclic Carbonate Formation | Epoxide | CO₂ | Cyclic Carbonate | Talc/TBAB, 140 °C, 30 bar nih.gov |

| Cyclic Carbonate Formation | Epoxide | CO₂ | Cyclic Carbonate | Bimetallic aluminum(salen) complexes, ambient temperature, 1 bar CO₂ umich.edu |

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond. For instance, the hydroborative ring opening of related epoxides can be achieved using reagents like pinacolborane (HBpin) in the presence of a catalyst, leading to the formation of borylated products. doi.org

The allyl ether functionality of this compound can undergo pericyclic reactions, most notably the Claisen rearrangement. wikipedia.orglibretexts.org This reaction typically requires heating and proceeds through a concerted libretexts.orglibretexts.org-sigmatropic rearrangement. wikipedia.orglibretexts.org In the case of allyl phenyl ethers, this rearrangement leads to the formation of an o-allylphenol. libretexts.orgscirp.org The regioselectivity of the aromatic Claisen rearrangement can be influenced by substituents on the benzene ring. Electron-withdrawing groups at the meta-position, such as the bromo group in the title compound, tend to direct the rearrangement to the ortho-position. wikipedia.org

Reactions Involving the Ether Linkage

The ether bond in this compound, while generally stable, can be strategically cleaved or utilized as a directing group in certain synthetic operations.

Ethers are known for their relative inertness, which makes them excellent solvents and protecting groups. However, the carbon-oxygen bond can be broken under strongly acidic conditions. libretexts.orgmasterorganicchemistry.com The most common method for ether cleavage involves treatment with strong acids, particularly hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr). libretexts.org

The reaction mechanism is dependent on the nature of the groups attached to the oxygen atom. For this compound, which is an alkyl benzyl-type ether, the cleavage proceeds through a mechanism with SN1 characteristics. libretexts.orgmasterorganicchemistry.com The first step is the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, the C-O bond breaks to form a relatively stable allylic carbocation and 3-bromobenzyl alcohol. The halide ion then attacks the carbocation to form an allyl halide. libretexts.org

It is important to note that the bond between the oxygen and the benzylic carbon is cleaved, not the bond between the oxygen and the allyl group's CH2, due to the stability of the resulting benzylic carbocation. However, given the presence of the allyl group, cleavage can also be initiated that favors the formation of a stable allyl carbocation. In the case of aryl alkyl ethers, the cleavage consistently produces a phenol and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org For a benzyl ether like the title compound, the cleavage yields a benzyl halide and an alcohol.

Table 1: Products of Acidic Cleavage of this compound

| Reagent | Reaction Type | Products |

| HBr (excess) | Acidic Cleavage (SN1-like) | 3-Bromobenzyl bromide, Allyl alcohol |

| HI (excess) | Acidic Cleavage (SN1-like) | 3-Bromobenzyl iodide, Allyl alcohol |

This table presents the predicted products based on established mechanisms of ether cleavage.

The ether oxygen in this compound can potentially act as a Lewis basic site, enabling it to coordinate to a metal center. This coordination can direct a reaction to a specific position on the molecule, a strategy known as chelation-assisted or directed catalysis. While specific examples for this exact molecule are not prevalent in the literature, the principle is well-established for similar structures containing ether linkages.

For example, the ether oxygen could direct an ortho-metalation reaction (lithiation) to the C2 or C6 position of the benzene ring if a strong organolithium base is used. The coordination of the lithium atom to the ether oxygen would lower the activation energy for deprotonation at the adjacent ortho position. This would create a new nucleophilic site on the aromatic ring, which could then react with various electrophiles, providing a powerful tool for regioselective functionalization.

Chemoselectivity in Multifunctional Transformations

The presence of two distinct and highly reactive functional groups—the aryl bromide and the allyl group—makes this compound an excellent substrate for studying and applying chemoselective reactions.

Achieving selective transformation of either the aryl bromide or the allyl group in the presence of the other is feasible by carefully choosing the reaction conditions and catalysts.

The aryl bromide moiety is a classic handle for transition metal-catalyzed cross-coupling reactions. Catalysts based on palladium, nickel, or copper can selectively activate the carbon-bromine (C-Br) bond, leaving the allyl group untouched. These reactions are fundamental in C-C and C-heteroatom bond formation.

The allyl group , on the other hand, is susceptible to a different set of transformations. These include reactions across the double bond, such as hydrogenation, dihydroxylation, epoxidation, and ozonolysis. It can also participate in transition metal-catalyzed reactions like allylic substitution, isomerization, and olefin metathesis, typically using rhodium, ruthenium, or iridium catalysts.

For instance, the O-allylation of a substituted phenol bearing a bromo group has been shown to proceed with high chemoselectivity, leaving the aryl bromide group unaffected. rsc.org This demonstrates that reaction conditions can be tuned to favor reactivity at the allylic position over the aryl halide.

Table 2: Chemoselective Reactions of this compound

| Target Site | Reaction Type | Typical Catalyst/Reagent | Resulting Functional Group | Unaffected Group |

| Aryl Bromide | Suzuki Coupling | Pd(PPh₃)₄, Base | Biaryl | Allyl Group |

| Aryl Bromide | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Aryl Alkane | Allyl Group |

| Aryl Bromide | Buchwald-Hartwig Amination | Pd Catalyst, Ligand, Base | Aryl Amine | Allyl Group |

| Allyl Group | Dihydroxylation | OsO₄, NMO | Diol | Aryl Bromide |

| Allyl Group | Ozonolysis | O₃; then Me₂S | Aldehyde | Aryl Bromide |

| Allyl Group | Hydrogenation | H₂, Pd/C | Propyl Group | Aryl Bromide |

The ability to selectively address the aryl bromide and the allyl group independently allows for orthogonal functionalization. This strategy enables the sequential introduction of different functionalities, providing a powerful approach for the synthesis of complex molecules.

A potential synthetic sequence could be as follows:

Step 1: Functionalization of the Aryl Bromide. The starting material, this compound, could first undergo a Suzuki coupling reaction with an arylboronic acid using a palladium catalyst. This would form a new C-C bond at the C3 position of the benzene ring, creating a biaryl structure while leaving the allyl ether moiety intact.

Step 2: Transformation of the Allyl Group. The product from the first step could then be subjected to a completely different set of reaction conditions to modify the allyl group. For example, an asymmetric dihydroxylation using an osmium catalyst and a chiral ligand would convert the allyl double bond into a chiral diol.

This two-step, orthogonal approach allows for the controlled and predictable construction of a complex target molecule with multiple, well-defined functional groups and stereocenters. The differing reactivity of the aryl bromide and the allyl group under specific catalytic systems is the key to this powerful synthetic strategy.

Applications of 1 Allyloxy Methyl 3 Bromobenzene in Complex Molecule Synthesis

Precursor in Building Diverse Aromatic Systems

The presence of a bromine atom on the aromatic ring of 1-((Allyloxy)methyl)-3-bromobenzene makes it an ideal substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of substituted aromatic compounds.

The bromo-substituent on the benzene (B151609) ring acts as a versatile synthetic handle for introducing new functional groups and extending the carbon skeleton. It readily participates in several cornerstone cross-coupling reactions, allowing for the creation of more complex aryl derivatives. Aryl bromides are frequently employed in the synthesis of aryl esters, olefins, and other important classes of compounds atrinpolymer.com.co. The reactivity of the C-Br bond facilitates its use in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These methods are indispensable for constructing biaryl systems and other substituted alkenes and alkynes, which are common motifs in pharmaceuticals and functional materials atrinpolymer.com.copatsnap.com.

Below is a table illustrating the potential transformations of this compound in these key cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl compound |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-alkyne |

This table presents representative examples of well-established cross-coupling reactions for aryl bromides.

The dual functionality of this compound makes it a strategic starting material for synthesizing fused heterocyclic systems, which are core structures in many biologically active molecules.

Chroman-4-ones: The synthesis of chroman-4-one scaffolds can be achieved through the radical-initiated cascade cyclization of o-(allyloxy)arylaldehydes. While this compound is not a direct precursor, a synthetic pathway could involve the introduction of a formyl group at the C-2 position, ortho to the allyloxymethyl group, to generate the necessary substrate for this type of cyclization.

Benzofurans: The synthesis of benzofurans often relies on the intramolecular cyclization of precursors where a halogen and an oxygen-containing group are positioned ortho to each other on the benzene ring organic-chemistry.org. For example, substituted benzofurans can be synthesized from corresponding 1-allyl-2-allyloxybenzenes via ruthenium-catalyzed isomerization and ring-closing metathesis organic-chemistry.org. The meta-position of the bromine atom in this compound makes it unsuitable for direct, classical benzofuran (B130515) synthesis methods that require an ortho-halo ether configuration.

Isochromanones: These lactones are important structural motifs found in various natural products. Synthetic strategies for isochromanones include the aerobic oxidation of benzylic C-H bonds of ethers and alkylarenes organic-chemistry.org. More relevant to the subject compound, substituted benzyl (B1604629) bromides can serve as precursors for isochromanone hybrids. For instance, research has shown the synthesis of 4-isochromanone derivatives bearing an N-benzyl pyridinium (B92312) moiety, starting from various substituted benzyl bromides worktribe.com. This suggests that this compound, with its reactive aryl bromide handle and benzyl-type ether, is a promising starting point for creating complex isochromanone-based molecules with potential biological activity worktribe.comnih.gov.

Role in Natural Product and Bioactive Molecule Synthesis

The heterocyclic scaffolds derived from this compound are prevalent in a wide range of natural products and bioactive molecules. Although direct total synthesis of a natural product starting from this specific compound is not widely documented, its utility as a building block is evident from the biological importance of the structures it can generate.

For example, isochromanone derivatives have been designed and synthesized as potent acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease worktribe.comnih.gov. In one study, isochromanone hybrids bearing an N-benzyl pyridinium group, synthesized from substituted benzyl bromides, showed inhibitory activity in the nanomolar range nih.gov. Given that this compound can be elaborated into such heterocyclic systems, it represents a valuable starting material for the development of novel therapeutic agents. The compound's structure allows for modification at both the aromatic ring (via the bromine) and the side chain (via the allyl group), providing access to a diverse library of potential drug candidates.

Utility in Materials Science Precursors (e.g., liquid crystal components, sensing materials)

The unique electronic and structural properties of bromobenzene (B47551) derivatives make them valuable in the field of materials science patsnap.com.

Liquid Crystal Components: Aryl bromides are extensively used as intermediates in the synthesis of liquid crystals organic-chemistry.orgwhiterose.ac.uk. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, which are used to construct the rigid, elongated molecular structures (mesogens) required for liquid crystalline behavior researchgate.netacs.org. For example, a key step in synthesizing many liquid crystal molecules is the formation of a biaryl or tolane core, which can be readily achieved starting from an aryl bromide. The allyloxy group present in this compound can also be incorporated into the final liquid crystal structure to fine-tune its physical properties, such as the mesophase range and dielectric anisotropy.

Sensing Materials: Bromobenzene-based compounds are also employed as components in chemical sensors patsnap.com. The lipophilic nature and reactive handle of these molecules make them suitable for incorporation into sensor membranes. For instance, a patent describes the synthesis of lipophilic 4-hydroxyalkyl bromobenzene derivatives for use in ion-selective electrodes and chemical sensor devices google.com. The this compound molecule, possessing both a reactive site for functionalization and a flexible ether side chain, could be similarly integrated into polymer backbones or functionalized to create materials for detecting specific analytes google.com. Research has also demonstrated the use of specialized materials to detect bromobenzene, highlighting the importance of this chemical class in sensor technology journal-spqeo.org.uachemicalpapers.com.

Mechanistic Investigations and Stereochemical Considerations

Elucidation of Reaction Pathways for Key Transformations

Key transformations involving this compound would theoretically include reactions at the allyl group (additions, cyclizations, rearrangements) and reactions involving the carbon-bromine bond (cross-coupling, metal-halogen exchange).

While specific studies on 1-((allyloxy)methyl)-3-bromobenzene are not available, the broader class of 2-(allyloxy)arylaldehydes is known to undergo cascade radical annulation. nih.gov These reactions are often initiated by the generation of a radical species that adds to the unactivated C=C double bond of the allyl group. mdpi.com

A plausible radical mechanism involving a substrate like this compound would proceed as follows:

Radical Generation: An external radical initiator (e.g., from decomposition of an azo compound or via a redox process) generates a reactive radical species.

Radical Addition: This radical adds to the terminal carbon of the allyl double bond in this compound, producing an alkyl radical intermediate.

Intramolecular Cyclization: The newly formed radical intermediate could then, depending on the reaction conditions and the presence of other functional groups, attack the aromatic ring or another tethered group to form a cyclic product. In related systems, alkyl radicals attack a carbonyl group to form an alkoxy radical, leading to cyclization. mdpi.com

Control experiments in similar systems have confirmed the presence of radical intermediates, for instance, by observing the self-coupling products of the initial radical species in the absence of the primary substrate. mdpi.com

Ionic pathways are central to substitution and rearrangement reactions. For allylic ethers, the Claisen rearrangement is a canonical example of a pericyclic reaction that can be influenced by ionic conditions. Although a classic thermal Claisen rearrangement is concerted, the reaction can be significantly accelerated by Lewis or Brønsted acids, which coordinate to the ether oxygen, imparting a more polar, ionic character to the transition state. nih.gov

For this compound, a hypothetical ionic reaction could involve:

Acid-Catalyzed Rearrangement: A Lewis acid could coordinate to the allylic ether oxygen. This would facilitate the core.ac.ukcore.ac.uk-sigmatropic rearrangement, potentially leading to a substituted cresol (B1669610) derivative. The reaction rate and selectivity would be highly dependent on the nature of the acid catalyst. nih.gov

Substitution: The bromide on the aromatic ring could be substituted via nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. More commonly, it would undergo metal-catalyzed cross-coupling reactions, which involve organometallic intermediates rather than free ions.

Role of Catalysis in Directing Selectivity

Catalysis is crucial for controlling the chemo-, regio-, and stereoselectivity of reactions involving multifunctional molecules like this compound.

Transition metal catalysis, particularly with palladium, is fundamental for reactions involving aryl bromides. The ligands coordinated to the metal center play a pivotal role in determining the outcome and efficiency of the catalytic cycle.

In the context of palladium-catalyzed reactions on analogous aryl-allyl systems, ligand properties have shown significant effects:

Steric Bulk: Bulky phosphine (B1218219) ligands can promote challenging reductive eliminations from the metal center, enabling reactions like arylhalogenation. scholaris.ca

Chirality: Chiral ligands, such as BINAP or phosphinooxazolines (PHOX), are essential for inducing enantioselectivity in asymmetric catalysis. nih.gov The choice of ligand can dramatically influence the enantiomeric excess (ee) of the product. For example, in related asymmetric rearrangements, tert-butyl-phosphinooxazoline ligands have been shown to provide high enantioselectivity across a range of substrates. nih.gov

Table 1: Effect of Palladium Catalyst Ligand on Enantioselectivity in an Analogous Asymmetric Rearrangement

| Entry | Ligand | Solvent | Enantiomeric Excess (ee) | Conversion |

|---|---|---|---|---|

| 1 | (S)-t-BuPHOX | CH₂Cl₂ | 96-98% | High |

| 2 | BINAP | CH₂Cl₂ | Lowered ee & yield | Moderate |

| 3 | None | THF | No conversion | 0% |

Data is illustrative and based on findings from related systems. nih.gov

Brønsted and Lewis acids are instrumental in activating substrates for various transformations. In reactions involving allyloxy moieties, these acids can act as catalysts for rearrangements.

Lewis Acid Catalysis: Lewis acids like copper(II) or palladium(II) complexes can coordinate to the ether oxygen, activating the substrate for a Claisen rearrangement. nih.govjst.go.jp The steric and electronic properties of the Lewis acid and its ligands can fine-tune the catalyst's activity and the stereoselectivity of the reaction. For instance, studies on similar substrates have shown that the size of substituents near the coordinating atom can impact selectivity, with smaller groups often leading to better results. nih.gov

Brønsted Acid Catalysis: Trace amounts of acid (e.g., HCl) can inadvertently catalyze rearrangements, highlighting the sensitivity of these systems. nih.gov In a controlled setting, a bifunctional catalyst bearing a Brønsted acid site could protonate the ether oxygen, facilitating subsequent transformations.

Stereochemical Control in Chiral Product Formation via Derivatization

Achieving stereochemical control is a primary goal in modern organic synthesis. For a molecule like this compound, derivatization into a chiral product would likely involve an asymmetric transformation of the allyl group or a coupling reaction that creates a new stereocenter.

If the allyl group were to undergo an asymmetric dihydroxylation or epoxidation, the facial selectivity would be controlled by the chiral catalyst or reagent used. Similarly, in a palladium-catalyzed intramolecular cyclization, the use of a chiral ligand would be key to forming an enantioenriched heterocyclic product. Studies on related systems have demonstrated that high diastereoselectivity can be achieved in Pd-catalyzed arylcyanation to generate nitrile-containing heterocycles. scholaris.ca

The stereochemical outcome in such reactions is often influenced by a combination of factors, including the structure of the substrate, the catalyst system, and the reaction conditions. For example, in the synthesis of heterocycles from related precursors, the choice of base was found to be critical. scholaris.ca

Future Research Directions and Emerging Applications

Development of Sustainable and Green Synthetic Routes

Future research will likely prioritize the development of environmentally benign methods for the synthesis of 1-((allyloxy)methyl)-3-bromobenzene, moving away from traditional methods that may involve harsh conditions or hazardous reagents. Key areas of focus include:

Ultrasound and Microwave-Assisted Synthesis: The application of ultrasound and microwave irradiation are promising avenues for greening the synthesis of aryl ethers. rsc.orgresearchgate.netsemanticscholar.org These techniques can significantly accelerate reaction rates, improve yields, and reduce energy consumption. For instance, ultrasound-assisted Williamson ether synthesis has been shown to be an efficient, ecologically valuable route for preparing ethers, often eliminating the need for phase-transfer catalysts. rsc.orgresearchgate.net Research could adapt these energy-efficient technologies for the O-allylation of (3-bromophenyl)methanol.

Phase-Transfer Catalysis (PTC): PTC is a powerful tool in green chemistry as it can eliminate the need for anhydrous or expensive dipolar aprotic solvents, reduce waste, and allow for milder reaction conditions. jetir.orgresearchgate.netfzgxjckxxb.com The development of novel, highly efficient, and recyclable phase-transfer catalysts could make the synthesis of this compound more sustainable and cost-effective for large-scale production. researchgate.net

Use of Greener Solvents: Investigations into replacing traditional organic solvents with more sustainable alternatives like water, ethanol, or bio-based solvents will be a critical aspect of developing greener synthetic routes. nih.gov

Exploration of Novel Catalytic Systems for Enhanced Efficiency

The efficiency of synthesizing this compound and its derivatives can be significantly enhanced through the exploration of advanced catalytic systems. While traditional Williamson ether synthesis is common, modern catalysis offers milder conditions and improved functional group tolerance. Future explorations will likely focus on:

Transition Metal Catalysis: Palladium and copper-based catalysts have become instrumental in forming C–O bonds. researchgate.netresearchgate.netrsc.org Research into novel ligand designs for palladium and copper catalysts could lead to more active and selective systems for the allylation of (3-bromophenyl)methanol or the coupling of 3-bromobenzyl halides with allyl alcohol under milder conditions. frontiersin.org Nickel catalysis is also emerging as a useful strategy for C-O bond formation. nih.gov

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, reducing concerns about toxic metal contamination in final products. Asymmetric allylic etherification of Morita–Baylis–Hillman carbonates using cinchona alkaloid-derived catalysts has been successfully demonstrated, providing a pathway to chiral allyl ethers. acs.orgresearchgate.netacs.orgrsc.org Adapting such organocatalytic strategies could provide enantioselective routes to derivatives of the target molecule.

Iridium Catalysis: Iridium-based catalysts have shown high efficiency in the asymmetric allylic etherification of aliphatic alcohols, offering high enantioselectivity. berkeley.edu Exploring iridium catalysis for the synthesis of this compound could provide access to chiral analogues.

| Catalyst Type | Metal/Core Structure | Key Advantages | Potential Application for this compound |

| Palladium | Pd | High efficiency, good functional group tolerance. frontiersin.org | Catalytic allylation of (3-bromophenyl)methanol. |

| Copper | Cu | Lower cost than palladium, effective for Ullmann-type couplings. organic-chemistry.org | Coupling of 3-bromobenzyl halides with allyl alcohol. |

| Nickel | Ni | Useful for C-O bond formation, often with different reactivity profiles. nih.gov | Alternative to Pd/Cu for intramolecular C-O bond formation in derivatives. |

| Iridium | Ir | High enantioselectivity in asymmetric allylic etherifications. berkeley.edu | Synthesis of chiral derivatives. |

| Organocatalyst | Cinchona Alkaloids | Metal-free, enables asymmetric synthesis. acs.orgacs.org | Enantioselective synthesis of functionalized analogues. |

Integration into Flow Chemistry Methodologies for Scalable Synthesis

For industrial applications, scalable and safe synthesis is paramount. Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater reproducibility. rsc.orgbeilstein-journals.org The integration of the synthesis of this compound into flow systems is a promising direction for future research. acs.orgbeilstein-journals.org

This approach allows for:

Improved Safety: Small reactor volumes minimize the risks associated with handling reactive intermediates and managing exothermic reactions. rsc.orgelveflow.com

Enhanced Control: Precise control over parameters like temperature, pressure, and residence time leads to higher yields and purity. neuroquantology.comlabunlimited.com

Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel), avoiding the challenges of scaling up batch reactors. elveflow.com

Automation: Flow systems can be fully automated, allowing for efficient process optimization and manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.comdrreddys.comchemicalindustryjournal.co.uk

Future work could involve designing a multi-step flow process that combines the synthesis and subsequent purification of this compound, making it a more efficient process for producing this key intermediate. krishisanskriti.orgtandfonline.comtandfonline.comresearchgate.net

Expanding the Scope of Cascade and Multicomponent Reactions

The dual functionality of this compound makes it an ideal candidate for use in cascade (or tandem) and multicomponent reactions (MCRs). These reactions are highly efficient as they allow for the formation of multiple chemical bonds in a single operation, reducing waste and simplifying synthetic procedures.

Cascade Reactions: Future research could design cascade sequences where an initial reaction at one functional group triggers a subsequent transformation at the other. For example, a palladium-catalyzed cross-coupling reaction at the aryl bromide site could be followed by an intramolecular cyclization involving the allyl ether moiety. rsc.orgresearchgate.net Tandem sequences like a Claisen rearrangement followed by a cyclization could also be explored to build complex heterocyclic scaffolds. researchgate.netnih.gov

Multicomponent Reactions: MCRs involving an aryne generated from the bromobenzene (B47551) moiety, in the presence of a trapping agent that can also interact with the allyl group, could lead to the rapid assembly of complex molecular architectures.

Discovery of New Chemical Transformations Leveraging Both Functionalities

The true potential of this compound lies in the discovery of novel transformations that leverage the unique interplay between the allyl ether and aryl bromide functionalities.

Future research could explore:

Tandem Metal-Catalyzed Reactions: A single catalyst could potentially orchestrate a sequence of events, such as an initial Mizoroki-Heck reaction involving the aryl bromide, followed by a catalytic process involving the allyl group. rsc.org

Intramolecular Cyclizations: Following a modification of the aryl bromide (e.g., via lithiation or a Grignard reaction), the resulting organometallic species could undergo an intramolecular attack on the allyl group, leading to novel carbocyclic or heterocyclic systems.

Rearrangement/Cross-Coupling Sequences: A thermally or catalytically induced drreddys.comdrreddys.com-sigmatropic (Claisen) rearrangement of the allyl ether would generate a 2-allyl-3-bromobenzyl alcohol derivative. This new intermediate, with the allyl and bromide groups in a different spatial arrangement, could then be subjected to various cross-coupling or cyclization reactions, dramatically expanding the range of accessible molecules. nih.gov

The exploration of these novel transformations will unlock the full synthetic potential of this compound as a versatile building block in organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-((Allyloxy)methyl)-3-bromobenzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution between 3-bromobenzyl alcohol and allyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 molar ratio of alcohol to allyl bromide) are critical for yields >70%. Impurities such as unreacted starting materials or di-allylated byproducts can be minimized via column chromatography .

- Data Validation : Purity should be confirmed by GC (>95%) and NMR (e.g., absence of peaks at δ 4.5–5.5 ppm for unreacted allyl bromide) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Key signals include allyloxy protons (δ 5.8–6.1 ppm for CH₂=CH₂, δ 4.5–4.7 ppm for OCH₂) and brominated aromatic protons (δ 7.2–7.5 ppm) .

- GC-MS : Molecular ion peak at m/z 242 (C₁₀H₁₁BrO⁺) with fragmentation patterns confirming allyloxy and bromobenzene moieties .

- IR : Stretching frequencies at 1250 cm⁻¹ (C-O-C) and 610 cm⁻¹ (C-Br) .

Q. What are the common reaction pathways for this compound in organic synthesis?

- Substitution : The bromine atom undergoes nucleophilic displacement with amines or thiols to form derivatives (e.g., 1-((allyloxy)methyl)-3-aminobenzene) in DMSO at 100°C .

- Oxidation : Ozonolysis of the allyloxy group yields a carbonyl intermediate, useful in fragment-based drug design .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyzes biaryl formation .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in substitution reactions of this compound?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify favorable pathways. For example, the bromine atom’s electrophilicity is enhanced by the electron-withdrawing allyloxy group, directing nucleophilic attack to the para position relative to the substituent .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Hammett plots) .

Q. What strategies mitigate competing side reactions during catalytic cross-coupling?

- Optimization :

- Use PdCl₂(dppf) with bulky ligands to suppress β-hydride elimination.

- Add silver salts (Ag₂CO₃) to scavenge bromide ions, improving catalyst turnover .

- Case Study : Aryl boronic acids with electron-donating groups (e.g., -OMe) achieve >80% yield in Suzuki reactions, while electron-withdrawing groups require higher temperatures (110°C) .

Q. How does the allyloxy group influence the compound’s reactivity in ring-closing metathesis (RCM)?

- Mechanistic Insight : The allyloxy moiety acts as a latent leaving group. Under Grubbs II catalyst, RCM forms benzannulated cycloalkenes (e.g., 6-membered rings) with >90% efficiency. Steric effects from the bromine atom necessitate longer reaction times (24–48 hrs) .

- Application : This method is pivotal in synthesizing neoflavonoid analogs for medicinal chemistry .

Q. What are the challenges in assessing the compound’s biological activity, and how are they addressed?

- Toxicity Screening : Use in vitro assays (e.g., MTT on HEK293 cells) to evaluate IC₅₀ values. The bromine atom may confer cytotoxicity, requiring derivatization (e.g., replacing Br with -NH₂) to improve biocompatibility .

- Metabolic Stability : Microsomal assays (human liver microsomes) identify rapid oxidative degradation of the allyloxy group, guiding prodrug design .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How to resolve inconsistencies?

- Root Cause : Variations in solvent purity (e.g., traces of water in DMF reduce base efficiency) or inadequate inert atmospheres (leading to oxidation of intermediates) .

- Resolution : Replicate reactions under strictly anhydrous conditions with N₂ purging. Validate via TLC monitoring at 30-minute intervals .

Safety and Handling

Q. What precautions are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.